
tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One efficient method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the tert-butyl ester under metal-free conditions . Another approach utilizes flow microreactor systems to introduce the tert-butoxycarbonyl group into the compound, offering a more sustainable and efficient process compared to traditional batch methods .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs continuous flow processes, which enhance the efficiency and scalability of the synthesis. These methods leverage the advantages of microreactor technology, such as improved heat and mass transfer, to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for carboxylic acids.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It finds applications in the production of polymers, agrochemicals, and specialty chemicals
Wirkmechanismus
The mechanism of action of tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with enzymes or receptors in biological systems. The ketone group can participate in redox reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (1R,2S)-2-methyl-4-hydroxycyclohexane-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.
tert-Butyl (1R,2S)-2-methyl-4-aminocyclohexane-1-carboxylate: Contains an amino group in place of the ketone.
Uniqueness
tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the ketone group allows for diverse chemical transformations, while the tert-butyl ester group provides stability and protection during synthetic processes .
Eigenschaften
Molekularformel |
C12H20O3 |
|---|---|
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
tert-butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8,10H,5-7H2,1-4H3/t8-,10+/m0/s1 |
InChI-Schlüssel |
GOSCCVTXSPXIEI-WCBMZHEXSA-N |
Isomerische SMILES |
C[C@H]1CC(=O)CC[C@H]1C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CC(=O)CCC1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


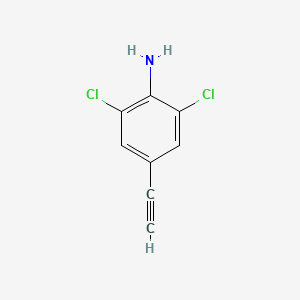
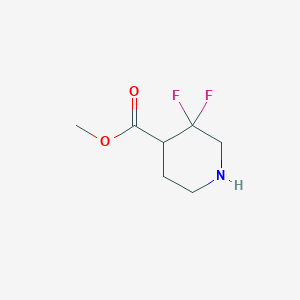
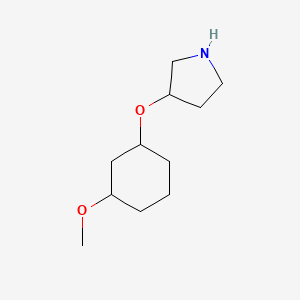
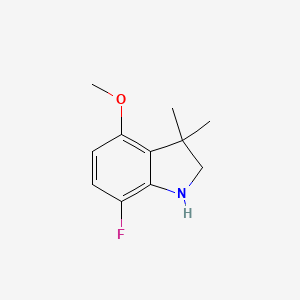
![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)

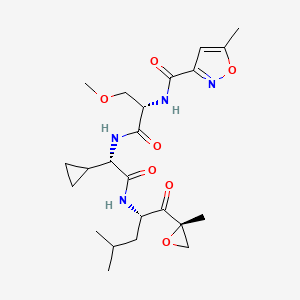
![8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B13334052.png)
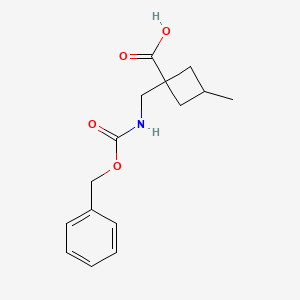
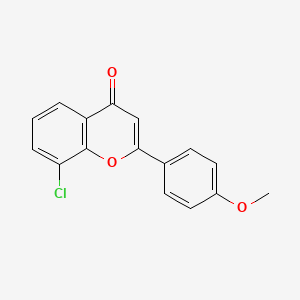
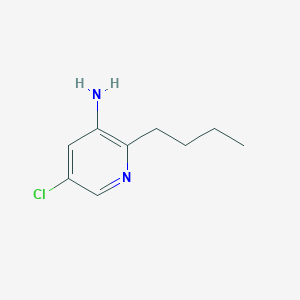
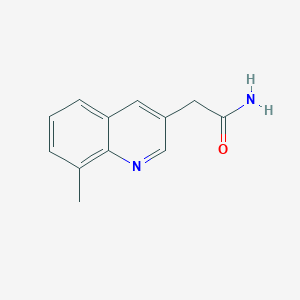
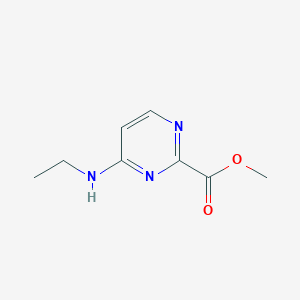
![4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B13334112.png)
